molecular formula C21H26N2O6S B3973026 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate

1-(2-naphthylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate

Cat. No. B3973026
M. Wt: 434.5 g/mol
InChI Key: HSJBTVUAILXPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-naphthylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate, commonly known as NPP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. NPP is a piperidine derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

NPP acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, NPP increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. NPP has also been shown to increase the release of dopamine and other neurotransmitters, which further contributes to its mechanism of action.
Biochemical and Physiological Effects
NPP has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and increased dopamine release. NPP has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage. Additionally, NPP has been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues.

Advantages and Limitations for Lab Experiments

NPP has several advantages for use in lab experiments, including its potency, selectivity, and ability to penetrate the blood-brain barrier. However, NPP also has some limitations, including its potential toxicity and limited availability.

Future Directions

There are several future directions for research on NPP, including the development of more potent and selective inhibitors of the dopamine transporter, the investigation of NPP's potential therapeutic applications in various neurological disorders, and the exploration of NPP's effects on other neurotransmitter systems. Additionally, further research is needed to better understand the potential toxicity of NPP and to develop safer and more effective methods of synthesis.

Scientific Research Applications

NPP has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the dopamine transporter, which plays a crucial role in regulating dopamine levels in the brain. NPP has also been shown to increase the release of dopamine and other neurotransmitters, making it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.

properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S.C2H2O4/c22-24(23,19-8-7-16-5-1-2-6-17(16)15-19)21-13-9-18(10-14-21)20-11-3-4-12-20;3-1(4)2(5)6/h1-2,5-8,15,18H,3-4,9-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJBTVUAILXPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate
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1-(2-naphthylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate
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1-(2-naphthylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate
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1-(2-naphthylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate
Reactant of Route 5
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate
Reactant of Route 6
Reactant of Route 6
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinyl)piperidine oxalate

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